2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS2/c11-8(14)6-15-10-12-9(13-16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJHQHCCTYMFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve cost-effective synthetic schemes that ensure high yield and purity. These methods may include stepwise alkylation of sulfur atoms and acylation of nitrogen atoms to obtain the target compound .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including 2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide. Research indicates that compounds derived from thiadiazoles exhibit cytotoxic effects against various cancer cell lines.
Case Studies and Findings:
- Cytotoxic Activity : A review of 1,3,4-thiadiazole derivatives reported significant cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer), with IC50 values ranging from 0.28 to 10 μg/mL depending on the specific derivative and its structural modifications .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves apoptosis induction through the caspase pathway. For instance, derivatives like 2-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl) acetamide have been shown to trigger apoptosis in Ehrlich's Ascites Carcinoma cells .
Table: Summary of Anticancer Activity
| Compound | Cell Line | IC50 Value (μg/mL) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.28 | Apoptosis via caspase activation |
| Thiadiazole Derivative A | HCT116 | 3.29 | Growth inhibition |
| Thiadiazole Derivative B | H460 | 10 | Induction of apoptosis |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research has demonstrated that thiadiazole derivatives can inhibit the growth of various bacterial and fungal strains.
Case Studies and Findings:
- Antibacterial Activity : A study evaluating the antibacterial properties of synthesized thiadiazole derivatives found that they exhibited comparable activity to standard antibiotics like amoxicillin against several bacterial strains.
- Antifungal Properties : Additionally, antifungal screening against strains such as Trichoderma harzianum and Aspergillus niger showed promising results, indicating the potential for developing new antifungal agents based on this compound.
Table: Summary of Antimicrobial Activity
| Compound | Target Organism | Activity Level | Comparison Drug |
|---|---|---|---|
| This compound | E. coli | Moderate | Amoxicillin |
| Thiadiazole Derivative C | A. niger | High | Fluconazole |
Potential as a Therapeutic Agent
Beyond its anticancer and antimicrobial applications, the compound is being explored for its potential in treating other diseases due to its unique chemical structure.
Research Insights:
- Enzyme Inhibition : Some studies have indicated that thiadiazole derivatives can act as inhibitors for enzymes such as urease. This inhibition could be beneficial in treating conditions related to urease activity .
Table: Summary of Therapeutic Applications
| Application Area | Mechanism | Potential Impact |
|---|---|---|
| Urease Inhibition | Enzyme inhibitor | Treatment of urease-related disorders |
Mechanism of Action
The mechanism of action of 2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1), which plays a role in oncogenic cell-signaling cascades . The compound’s ability to cross cellular membranes and interact with intracellular targets is attributed to its mesoionic nature .
Comparison with Similar Compounds
Structural Analogues with Thiadiazole Cores
(a) N-(4-Ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
- Structural Difference : Substitution of the acetamide’s phenyl group with a 4-ethoxyphenyl moiety.
(b) 2-{[5-(Furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
- Structural Difference: Incorporation of a fused thienopyrimidine ring and a furan substituent.
- Impact : The extended π-system may enhance binding to aromatic protein pockets, though increased molecular weight (507.6 g/mol) could reduce bioavailability .
Triazole-Based Analogues
(a) 2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide (Compound 19)
- Structural Difference : Replacement of the thiadiazole with a 1,2,3-triazole ring.
- Activity : Exhibited antimicrobial activity against Escherichia coli (MIC = 32 µg/mL), suggesting the triazole’s nitrogen-rich structure enhances bacterial target interaction .
(b) N-(3,4-Dichlorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Structural Difference : Dichlorophenyl substitution and triazole core.
(c) VUAA-1 (Orco Agonist)
- Structure : N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide.
- Activity : Potent insect olfactory receptor (Orco) activation, indicating utility in pest control. The pyridinyl group likely enhances receptor binding .
Oxadiazole and Thiazole Derivatives
(a) N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t)
- Structural Difference : Oxadiazole core with indole substitution.
- Activity : Demonstrated anti-exudative activity (63% inhibition at 10 mg/kg), comparable to diclofenac sodium. The indole group may mediate cyclooxygenase interaction .
(b) 2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide
- Structural Difference: Thiazole ring with an amino group.
Physicochemical and Pharmacokinetic Properties
<sup>a</sup> Predicted using ChemDraw. <sup>b</sup> Estimated based on similar structures in . <sup>c</sup> Calculated using Molinspiration. <sup>d</sup> Direct data unavailable; inferred from analogs.
Biological Activity
2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a heterocyclic compound characterized by the presence of a thiadiazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a thiadiazole ring attached to a phenyl group and an acetamide moiety. The structural characteristics contribute significantly to its biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 2-amino-1,3,4-thiadiazole derivatives demonstrate potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | E. coli | 32 μg/mL |
| 2-Amino-1,3,4-thiadiazole | S. aureus | 62.5 μg/mL |
| 4-Amino derivatives | Candida albicans | 24 μg/mL |
The presence of halogen substituents on the phenyl ring has been correlated with enhanced antibacterial activity .
2. Anticancer Activity
Recent studies have evaluated the cytotoxic effects of thiadiazole derivatives on human cancer cell lines. For example, compounds containing the thiadiazole moiety have been found to induce apoptosis in A431 cancer cells by regulating apoptotic proteins such as Bax and Bcl-2 .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 9e | A431 | 15 | Induction of apoptosis |
| Compound X | HT-29 | 20 | Inhibition of VEGFR-2 phosphorylation |
The ability of these compounds to inhibit vascular endothelial growth factor receptor (VEGFR) signaling further underscores their potential as anticancer agents .
3. Anti-inflammatory Activity
Thiadiazole derivatives have also shown promise in reducing inflammation. Studies have indicated that certain compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Table 3: Anti-inflammatory Activity
| Compound | Inflammatory Model | Effect Observed |
|---|---|---|
| Compound Y | Carrageenan-induced edema | Reduction in edema by 45% |
| Compound Z | LPS-stimulated macrophages | Decrease in TNF-alpha production |
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A study involving a series of novel thiadiazole derivatives demonstrated significant cytotoxicity against multiple cancer cell lines. The most potent compound induced apoptosis effectively and was well-tolerated in preliminary animal models.
- Case Study on Antimicrobial Resistance : Research highlighted the potential of thiadiazole derivatives to overcome antibiotic resistance in E. coli, suggesting their utility in developing new antimicrobial therapies.
Q & A
Q. What are the optimal synthetic strategies for 2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide to achieve high purity and yield?
The synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate thiol. Key parameters include:
- Temperature : 60–80°C for cyclization steps.
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization ensures >95% purity. Analytical monitoring via TLC and HPLC is critical for intermediate characterization .
Q. Which spectroscopic and crystallographic methods confirm the structural integrity of this compound?
- 1H/13C NMR : Validates proton/carbon environments (e.g., acetamide C=O at ~170 ppm).
- IR Spectroscopy : Identifies functional groups (C=S stretch at ~650 cm⁻¹).
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., Acta Crystallographica reports for analogous compounds).
- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 392) .
Q. How do researchers design initial biological screening assays for this compound?
Standard protocols include:
- Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli (MIC values compared to ampicillin).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based methods. Structural analogs are tested to identify activity trends .
Advanced Research Questions
Q. What methodologies elucidate structure-activity relationships (SAR) in thiadiazole-acetamide derivatives?
- Analog Synthesis : Modify substituents on the phenyl, thiadiazole, or acetamide groups.
- QSAR Modeling : Correlate biological data (e.g., IC50) with physicochemical descriptors (logP, Hammett σ) using multiple linear regression (MLR).
- Pharmacophore Mapping : Identify critical binding features (e.g., hydrogen-bond acceptors on the thiadiazole ring) via software like Schrodinger’s Phase .
Q. How can contradictory reports on biological efficacy be resolved?
Discrepancies may arise from:
- Assay Variability : Cell line differences (e.g., MCF-7 vs. MDA-MB-231) or incubation times.
- Compound Stability : Degradation under light/pH extremes (validate via stability studies).
- Purity Verification : Re-test compounds with HPLC and compare activity under standardized protocols (e.g., CLSI guidelines) .
Q. What computational approaches predict target interactions and pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
